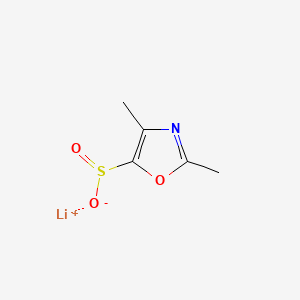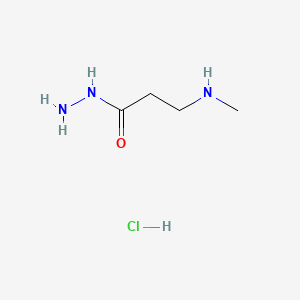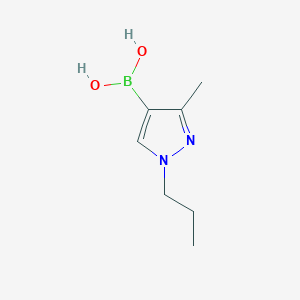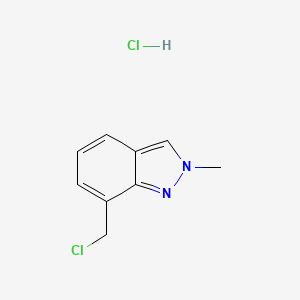![molecular formula C11H15Br2N3O B13465416 N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dibromopyridine moiety attached to a butyl chain, which is further linked to an acetamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for the C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
Industrial production of N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dibromo groups in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially with hydroxyl or carbonyl groups.
Reduction: Reduced forms of the compound, possibly with hydrogenated pyridine rings.
Substitution: Substituted derivatives with new functional groups replacing the dibromo groups.
Scientific Research Applications
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide involves its interaction with specific molecular targets and pathways. The dibromopyridine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The butyl chain and acetamide group may also contribute to the compound’s overall activity by influencing its solubility, stability, and binding affinity.
Comparison with Similar Compounds
N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but may have different substituents, leading to variations in their chemical and biological properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar brominated pyridine structure but differ in their overall framework and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15Br2N3O |
|---|---|
Molecular Weight |
365.06 g/mol |
IUPAC Name |
N-[4-[(5,6-dibromopyridin-2-yl)amino]butyl]acetamide |
InChI |
InChI=1S/C11H15Br2N3O/c1-8(17)14-6-2-3-7-15-10-5-4-9(12)11(13)16-10/h4-5H,2-3,6-7H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
IPMAMUWJVHJEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCNC1=NC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


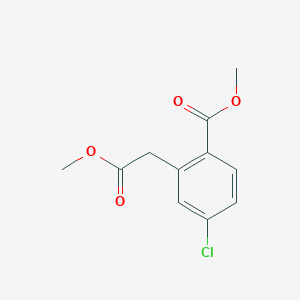
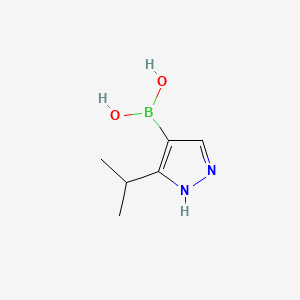
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
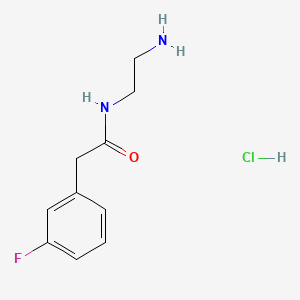
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
